

An In-depth Technical Guide to the Early Research and Discovery of PE859

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Compound of Interest

Compound Name: PE859

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Introduction

PE859 is a novel synthetic compound derived from curcumin, developed as a potential therapeutic agent for neurodegenerative diseases, particularly those characterized by the aggregation of tau and amyloid-beta (A β) proteins, such as Alzheimer's disease and other tauopathies.^{[1][2][3][4]} Early research has demonstrated its ability to inhibit the aggregation of both of these pathological proteins, suggesting a dual-modal mechanism of action.^{[2][3]} This document provides a comprehensive overview of the initial research and discovery of **PE859**, detailing its mechanism of action, and presenting key preclinical data and experimental methodologies.

Discovery and Chemical Properties

PE859, with the chemical name 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, was identified from an original library of compounds and synthesized based on the structure of curcumin. The rationale behind its development was to improve upon the known anti-aggregation properties of curcumin while overcoming its limitations, such as poor bioavailability.^[2] **PE859** exhibited superior inhibitory activity against both A β and tau aggregation in vitro and demonstrated better absorption and blood-brain barrier penetration compared to its parent compound.^[2]

Mechanism of Action: Inhibition of Protein Aggregation

The primary mechanism of action of **PE859** is the direct inhibition of the aggregation of both tau and A β proteins.

Inhibition of Tau Aggregation

In vitro studies have shown that **PE859** inhibits the aggregation of both the three-repeat microtubule-binding domain (3RMBD) and the full-length (2N4R) tau protein in a concentration-dependent manner.^[5] The compound is thought to interfere with the formation of beta-sheet structures, a critical step in the aggregation process.^[5] This was observed through circular dichroism spectroscopy, where the presence of **PE859** reduced the peak indicative of beta-sheet formation.^[5] Thioflavin T (ThT) fluorescence assays suggest that **PE859** primarily acts during the early stages of aggregation, potentially inhibiting the formation of oligomers or granules.^[5]

Inhibition of Amyloid-Beta (A β) Aggregation

PE859 has also been shown to inhibit the aggregation of A β peptides.^{[2][3]} ThT fluorescence assays demonstrated a concentration-dependent inhibition of A β fibril formation.^[2] Further analysis using western blotting and transmission electron microscopy confirmed that **PE859** interferes with the formation of fibrillar A β aggregates, with evidence suggesting it may act on the early stages of aggregation involving tetramers or smaller multimers.^[2]

Preclinical Data

In Vitro Efficacy

The inhibitory activity of **PE859** on protein aggregation has been quantified in various in vitro assays.

Parameter	Tau (3RMBD)	Tau (full length, 2N4R)	Reference
IC50	0.81 μ M	2.23 μ M	[5]

Parameter	A β (A β 1-40)	Reference
Inhibition	Concentration-dependent inhibition of aggregation	[2][4]

In Vivo Efficacy

The therapeutic potential of **PE859** has been evaluated in rodent models of tauopathy and Alzheimer's disease.

Table 2: Summary of In Vivo Studies

Animal Model	Compound & Dosage	Duration	Key Findings	Reference
JNPL3 P301L-mutated human tau transgenic mice	PE859 (40 mg/kg/day, oral)	6 months	- Significant reduction of sarkosyl-insoluble aggregated tau. - Prevention of onset and progression of motor dysfunction.	[5][6]
Senescence-accelerated mouse prone 8 (SAMP8)	PE859 (1 and 3 mg/kg/day, oral)	9 weeks	- Ameliorated cognitive dysfunction. - Reduced amounts of aggregated A β and tau in the brain.	[1][2][3]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that orally administered **PE859** is absorbed into the bloodstream and can penetrate the blood-brain barrier.[5]

Table 3: Pharmacokinetic Parameters of **PE859** in Mice (40 mg/kg, oral)

Parameter	Blood	Brain	Reference
Cmax	2.005 ± 0.267 µg/mL	1.428 ± 0.413 µg/g	[5]
Tmax	3 hours	6 hours	[5]
AUC	16.24 µg·hr/mL	13.03 µg·hr/g	[5]
Brain-Plasma Ratio (AUC)	-	0.80	[5]

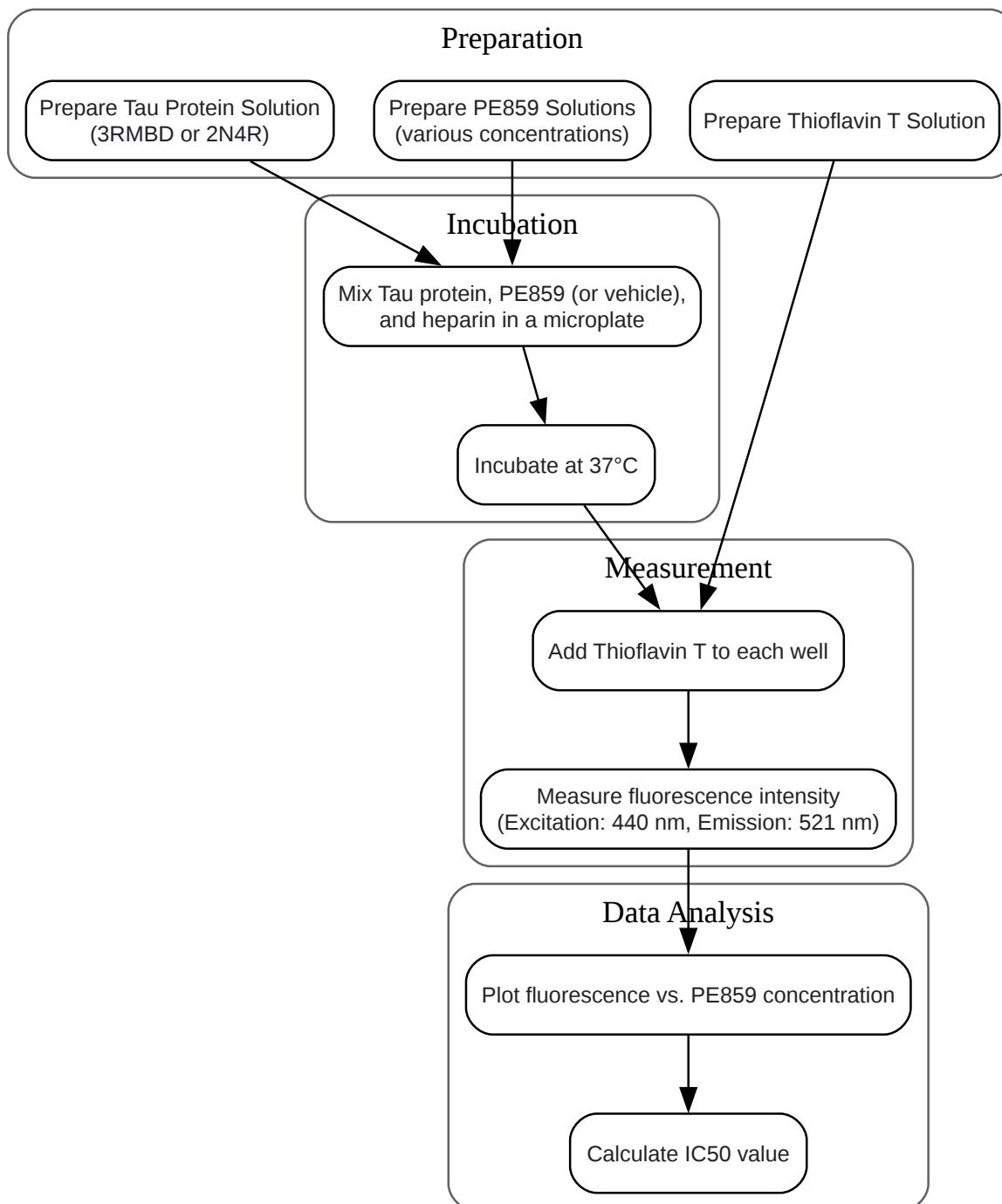
Safety and Tolerability

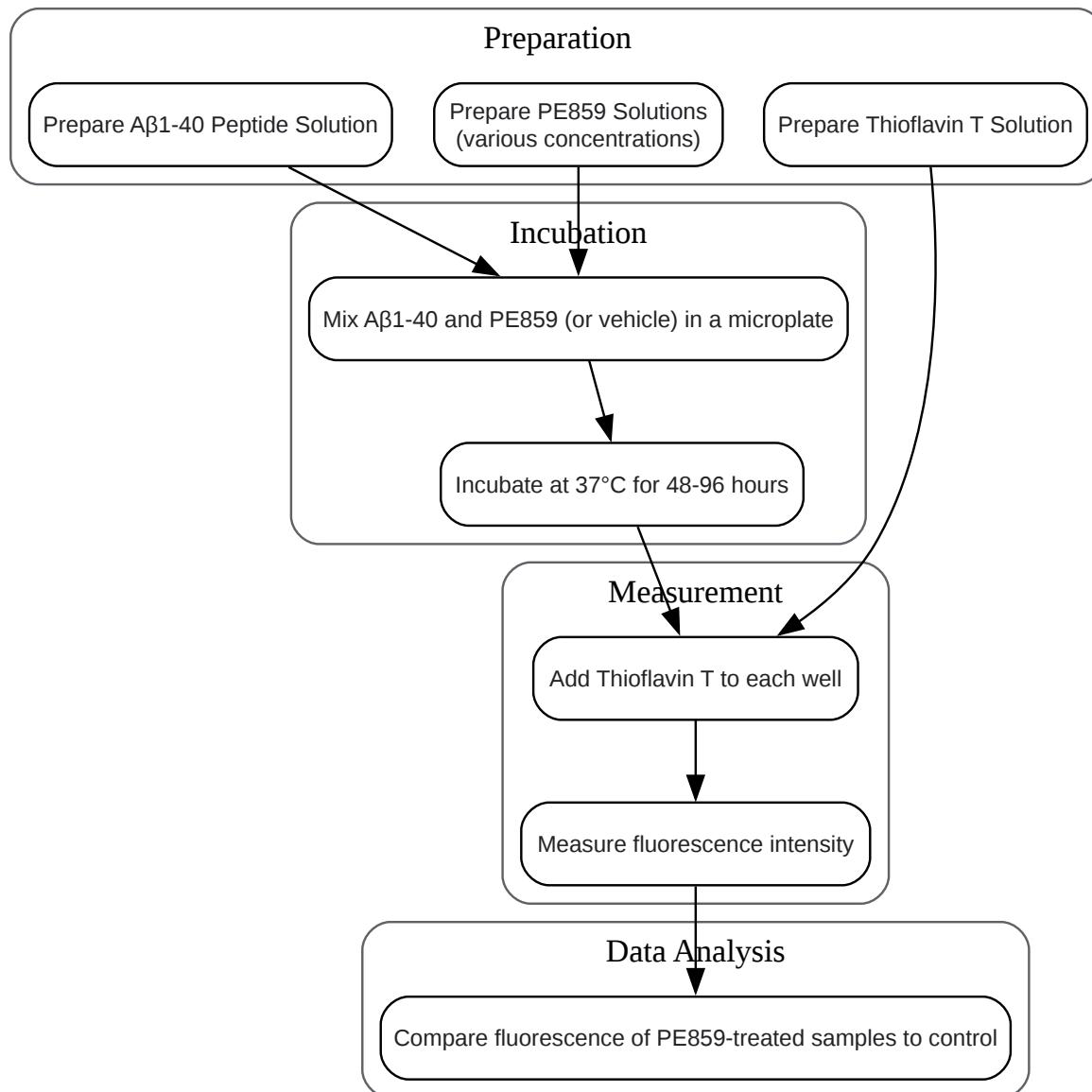
In a 6-month study with JNPL3 mice, **PE859** was well-tolerated at a dose of 40 mg/kg/day.[5] There were no significant changes in body weight or abnormal findings in appearance or internal organs compared to the vehicle group.[5]

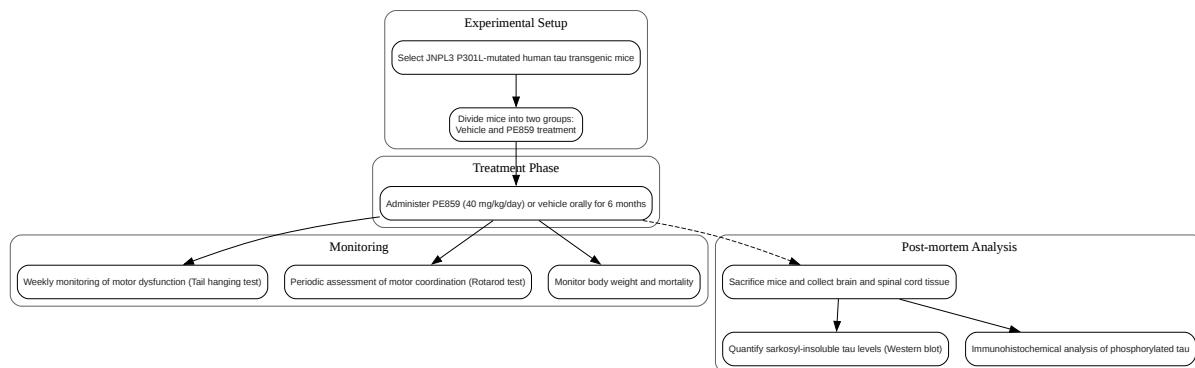
Experimental Protocols

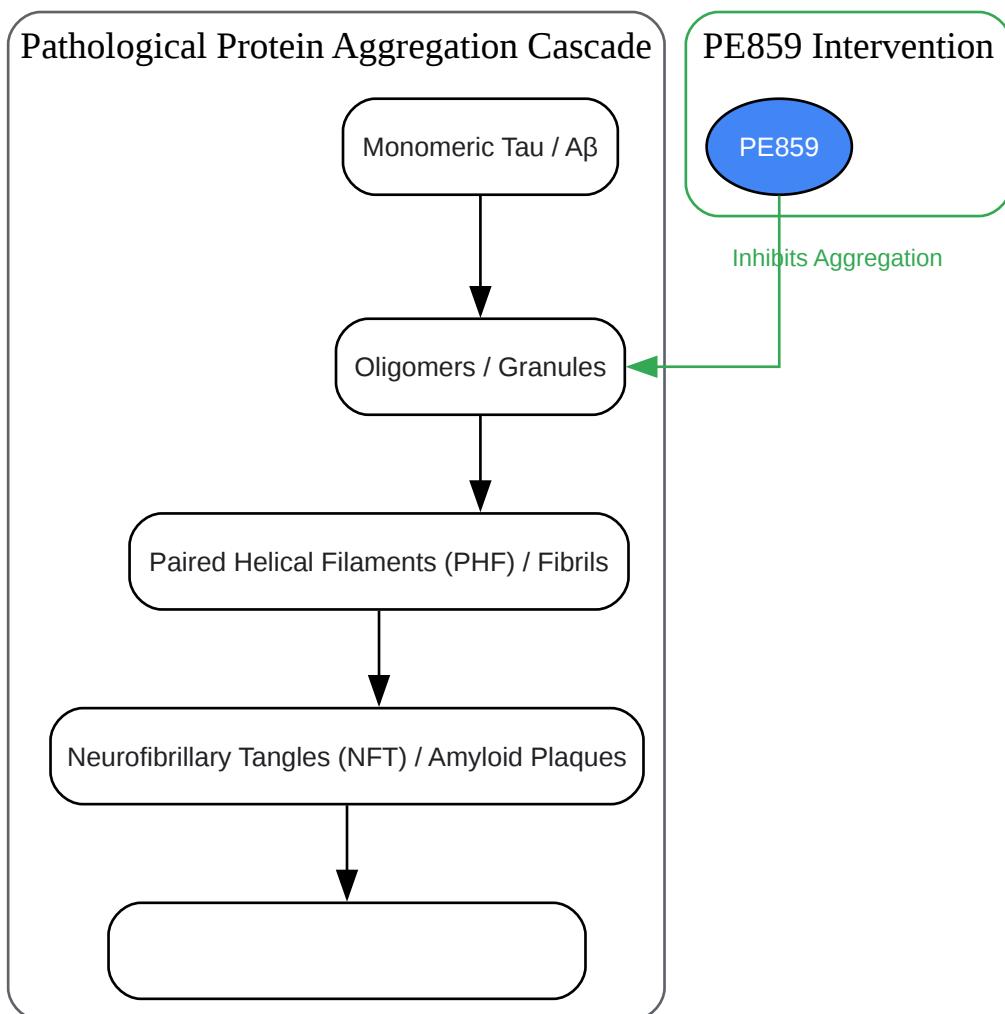
Tau Aggregation Inhibition Assay (In Vitro)

This protocol describes the Thioflavin T (ThT) fluorescence assay used to measure the inhibition of tau aggregation.









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